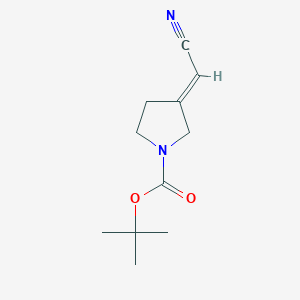![molecular formula C13H10N2O3S B1407757 Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate CAS No. 1537184-71-6](/img/structure/B1407757.png)
Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate
Descripción general
Descripción
Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate is a compound that falls under the category of thienopyrimidine derivatives . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used chemical scaffolds in drug development .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives involves various methods. One of the key synthetic steps involves the oxidative aromatization of ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (±)-9 to ethyl 2-amino-4-methyl-1-benzothiophene-3-carboxylate 10 with 10% Pd/C .Aplicaciones Científicas De Investigación
Tubulin Inhibitors Development
This compound may be explored for its potential as a tubulin inhibitor. Tubulin inhibitors are crucial in cancer therapy as they interfere with microtubule functions, which are essential for cell division. The development of new tubulin inhibitors aims to reduce side effects and improve oral bioavailability while avoiding drug resistance mechanisms .
Antibacterial Activity
Pyrimidine derivatives have been studied for their antibacterial properties. Although not specific to the compound , related pyrimidine scaffolds have shown activity against various bacterial strains, suggesting potential antibacterial applications for this compound as well .
Anti-inflammatory Activities
The synthesis of functionally vital pyrimidines has been associated with anti-inflammatory activities. While the exact mechanisms are not detailed for this compound, its structural relation to pyrimidines suggests possible research into anti-inflammatory applications .
Pharmaceutical Testing
Compounds like Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate are used as reference standards in pharmaceutical testing to ensure accurate results. This highlights its importance in quality control and drug development processes .
Neuroprotective Activities
Related pyrimidine compounds have exhibited neuroprotective activities, indicating that this compound could be researched for similar applications. Neuroprotective agents can be crucial in treating neurological disorders or injuries .
Anticancer Agents
Thienopyrimidine derivatives have been synthesized as dual VEGFR-2/BRAF inhibitors with antiproliferative action against cancer cells. Research into this compound could explore its potential as an anticancer agent .
Mecanismo De Acción
Target of Action
It is known that pyrimidine and its derivatives have been used for antiviral, anticancer, antioxidant, and antimicrobial activity . Therefore, the compound may interact with a variety of cellular targets, depending on the specific disease context.
Mode of Action
Based on the known activities of pyrimidine derivatives, it can be inferred that the compound may interact with its targets to modulate their function . This could result in changes to cellular processes, such as DNA replication or protein synthesis, which could contribute to its antiviral, anticancer, antioxidant, and antimicrobial effects .
Biochemical Pathways
Given the known activities of pyrimidine derivatives, it is likely that the compound affects pathways related to dna replication, protein synthesis, and cellular metabolism . The compound’s effects on these pathways could lead to downstream effects on cell growth, proliferation, and survival .
Result of Action
Based on the known activities of pyrimidine derivatives, it can be inferred that the compound may have antiviral, anticancer, antioxidant, and antimicrobial effects . These effects could result from the compound’s interactions with its targets and its impacts on cellular processes and biochemical pathways .
Propiedades
IUPAC Name |
ethyl 4-oxo-3H-[1]benzothiolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(16)14-6-15-12(10)19-9/h3-6H,2H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBIPXCTJVMGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SC3=C2C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B1407683.png)



![1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione](/img/structure/B1407691.png)


